

# Discovery and initial characterization of SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | SBI-0206965 |           |
| Cat. No.:            | B610725     | Get Quote |

# SBI-0206965: A Dual Inhibitor of ULK1 and AMPK Executive Summary

SBI-0206965 is a potent, cell-permeable small molecule initially identified as a selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1), a key regulator of autophagy initiation. Subsequent research has revealed that SBI-0206965 also potently inhibits AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. This dual activity, along with some off-target effects, makes SBI-0206965 a complex but valuable tool for studying cellular metabolism and autophagy. This document provides a comprehensive overview of the discovery, characterization, and experimental protocols related to SBI-0206965, intended for researchers and drug development professionals.

### Introduction

Initially developed as a chemical probe to investigate the role of ULK1 in autophagy, **SBI-0206965** emerged from a screening of pyrimidine analogues as an ATP-competitive inhibitor.[1] It demonstrated the ability to inhibit ULK1 signaling and ULK1-mediated survival in cancer cells, particularly under nutrient stress.[1][2] However, further studies characterized **SBI-0206965** as a more potent and selective inhibitor of AMPK compared to the commonly used inhibitor, Compound C.[1][3] This dual inhibitory profile has significant implications for its use in research, requiring careful consideration of its effects on both autophagy and cellular energy sensing pathways.



### **Mechanism of Action**

SBI-0206965 acts as a type IIb inhibitor, binding to a pocket that partially overlaps with the ATP-binding site of its target kinases.[3] A co-crystal structure with the AMPK kinase domain has elucidated this binding mode.[3] A key structural feature for its inhibitory activity is the presence of a methionine residue at the "gatekeeper" position within the kinase domain.[4] Mutation of this methionine to a smaller residue, such as threonine, confers resistance to SBI-0206965 in both AMPK and ULK1.[4]

Interestingly, while **SBI-0206965** inhibits the phosphorylation of downstream AMPK targets, it paradoxically increases the phosphorylation of AMPK at its activating site, Threonine-172.[5] This effect is thought to occur through a biphasic mechanism: at lower concentrations, it may promote phosphorylation by the upstream kinase LKB1, while at higher concentrations, it can increase the cellular AMP:ATP ratio.[5]

## In Vitro and In-Cellular Activity

The inhibitory activity of **SBI-0206965** has been quantified in various assays, demonstrating its potency against both ULK1 and AMPK.



| Target                 | Assay Type                 | IC50                           | Reference |
|------------------------|----------------------------|--------------------------------|-----------|
| ULK1                   | Kinase Assay               | 108 nM                         | [6][7]    |
| ULK2                   | Kinase Assay               | 711 nM                         | [6]       |
| ULK1                   | NanoBRET Cellular<br>Assay | 785 nM                         | [8]       |
| AMPK                   | Cell-free Assay            | More potent than Compound C    | [3]       |
| ACC (in U2OS cells)    | HTRF Assay                 | 42 μM (stimulated by MK-8722)  | [5]       |
| GBF1 (in U2OS cells)   | Western Blot               | 12 μM (stimulated by MK-8722)  | [5]       |
| Raptor (in U2OS cells) | Western Blot               | 9.2 μM (stimulated by MK-8722) | [5]       |
| ATG14 (in U2OS cells)  | Western Blot               | 67 μΜ                          | [5]       |

# **Signaling Pathways**

**SBI-0206965** impacts two critical cellular signaling pathways: autophagy initiation via ULK1 and energy homeostasis via AMPK.

# **ULK1-Mediated Autophagy Initiation**





Click to download full resolution via product page

# **AMPK Signaling Pathway**





Click to download full resolution via product page

# Experimental Protocols In Vitro ULK1 Kinase Assay (γ-32P-ATP)

This protocol is adapted from methodologies described for measuring ULK1 kinase activity.[7]

Objective: To determine the in vitro inhibitory activity of SBI-0206965 on ULK1 kinase.

Materials:



- HEK293T cells
- Flag-ULK1 expression vector
- Transfection reagent
- Cell lysis buffer (IP buffer)
- Anti-Flag antibody
- Protein A/G agarose beads
- Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 15 mM MgCl<sub>2</sub>)
- Recombinant GST-Atg101 substrate
- ATP (cold and y-32P-ATP)
- SDS-PAGE gels and reagents
- PhosphorImager

#### Procedure:

- Transfect HEK293T cells with the Flag-ULK1 expression vector.
- After 20 hours, lyse the cells in IP buffer.
- Immunoprecipitate Flag-ULK1 using an anti-Flag antibody and Protein A/G agarose beads.
- Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.
- Resuspend the beads in kinase buffer containing varying concentrations of SBI-0206965 or DMSO (vehicle control).
- Initiate the kinase reaction by adding 1  $\mu g$  of GST-Atg101 substrate and 100  $\mu M$  ATP (spiked with y-32P-ATP).
- Incubate the reaction at 30°C for 30 minutes.



- Stop the reaction by adding SDS-PAGE loading buffer and boiling.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Analyze the incorporation of <sup>32</sup>P into the substrate using a PhosphorImager.

# **Cellular Thermal Shift Assay (CETSA)**

This protocol is based on the principles of CETSA to assess target engagement in cells.[9]

Objective: To confirm the binding of SBI-0206965 to ULK1/2 in a cellular context.

#### Materials:

- Cells of interest
- SBI-0206965
- PBS
- Liquid nitrogen
- · Heating block or PCR machine
- Lysis buffer with protease and phosphatase inhibitors
- Western blot reagents

#### Procedure:

- Treat cultured cells with **SBI-0206965** or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and divide them into aliquots.
- Heat the aliquots at different temperatures for 3 minutes.



- · Immediately cool the samples on ice.
- Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen followed by thawing at 25°C).
- Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
- Analyze the amount of soluble ULK1/2 in the supernatant by Western blotting.
- A shift in the melting temperature (Tm) in the presence of SBI-0206965 indicates target engagement.

### **Autophagic Flux Assay**

This protocol is a standard method to measure the functional effect of **SBI-0206965** on autophagy.[2]

Objective: To assess the impact of SBI-0206965 on the degradation of autophagic cargo.

#### Materials:

- Cells of interest (e.g., neuroblastoma cell lines)
- SBI-0206965
- · Bafilomycin A1 or Chloroquine
- · Lysis buffer
- Antibodies against LC3 and p62/SQSTM1
- Western blot reagents

#### Procedure:

· Plate cells and allow them to adhere.



- Treat cells with SBI-0206965 or vehicle control. In parallel, treat cells with a lysosomal inhibitor (Bafilomycin A1 or Chloroquine) with and without SBI-0206965.
- After the desired treatment time, harvest and lyse the cells.
- Perform Western blot analysis for LC3-II (a marker of autophagosomes) and p62 (an autophagy substrate).
- An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates autophagic flux.
   Inhibition of this accumulation by SBI-0206965 suggests a blockage of autophagy initiation.
   An accumulation of p62 upon treatment with SBI-0206965 also indicates inhibition of autophagic degradation.

### **Off-Target Effects and Selectivity**

While initially considered selective for ULK1, **SBI-0206965** has been shown to inhibit several other kinases, some with equal or greater potency than its primary targets.[4] A screen against 140 human protein kinases revealed that **SBI-0206965** also potently inhibits members of the AMPK-related kinase family, such as NUAK1 and MARK3/4.[4] This broader selectivity profile is important to consider when interpreting experimental results. Additionally, at higher concentrations ( $\geq$ 25  $\mu$ M), **SBI-0206965** can inhibit glucose and nucleoside transport systems, representing AMPK-independent effects.[1][4]

# **Applications in Research**

Despite its complex pharmacology, SBI-0206965 remains a valuable research tool.

- Cancer Biology: SBI-0206965 has been used to probe the role of autophagy in cancer cell survival. It has been shown to induce apoptosis in various cancer cell lines, particularly under nutrient-deprived conditions or in combination with mTOR inhibitors.[2][10] It has also been shown to sensitize neuroblastoma cells to TRAIL-induced apoptosis.[2]
- Metabolic Studies: As a potent AMPK inhibitor, SBI-0206965 can be used to investigate the
  roles of AMPK in various metabolic processes, such as lipogenesis and glucose uptake.[1]
  However, its off-target effects on glucose transport must be carefully controlled for.



 Drug Development: SBI-0206965 has served as a first-generation chemical probe, leading to the development of more potent and selective dual ULK1/2 inhibitors with improved drug-like properties.[8]

### Conclusion

**SBI-0206965** is a dual inhibitor of ULK1 and AMPK with a complex pharmacological profile. Its discovery and characterization have provided valuable insights into the roles of autophagy and energy sensing in cellular physiology and disease. While its off-target effects necessitate careful experimental design and interpretation, it remains a critical tool for researchers in the fields of autophagy, metabolism, and cancer biology. The development of second-generation inhibitors based on the **SBI-0206965** scaffold highlights its importance as a foundational molecule in the quest for more specific modulators of these critical cellular pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Discovery and initial characterization of SBI-0206965].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b610725#discovery-and-initial-characterization-of-sbi-0206965]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com